Cas no 1521467-32-2 (2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol)

2-{(2-Bromo-4-chlorophenyl)methylamino}ethan-1-ol is a brominated and chlorinated aromatic compound featuring an ethanolamine substituent. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both bromo and chloro groups enhances reactivity in electrophilic substitution and coupling reactions, while the ethanolamine moiety offers potential for further functionalization, such as salt formation or derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry. The compound’s stability under standard conditions ensures reliable handling and storage. It is typically used in controlled environments for specialized organic synthesis, emphasizing its role in developing bioactive molecules.
2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol structure
1521467-32-2 structure
Product name:2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol
CAS No:1521467-32-2
MF:C9H11BrClNO
MW:264.54674077034
CID:5170886

2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2-[[(2-bromo-4-chlorophenyl)methyl]amino]-
    • 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol
    • Inchi: 1S/C9H11BrClNO/c10-9-5-8(11)2-1-7(9)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
    • InChI Key: HPQLOHOLZAXGIC-UHFFFAOYSA-N
    • SMILES: C(O)CNCC1=CC=C(Cl)C=C1Br

2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-163262-2.5g
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2 95%
2.5g
$1089.0 2023-11-13
Enamine
EN300-163262-0.5g
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2 95%
0.5g
$535.0 2023-11-13
Enamine
EN300-163262-5.0g
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2
5.0g
$2981.0 2023-02-17
Enamine
EN300-163262-0.25g
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2 95%
0.25g
$513.0 2023-11-13
Enamine
EN300-163262-10.0g
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2
10.0g
$4421.0 2023-02-17
Enamine
EN300-163262-0.1g
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2 95%
0.1g
$490.0 2023-11-13
Enamine
EN300-163262-500mg
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2
500mg
$535.0 2023-09-22
Enamine
EN300-163262-50mg
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2
50mg
$468.0 2023-09-22
Enamine
EN300-163262-250mg
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2
250mg
$513.0 2023-09-22
Enamine
EN300-163262-1g
2-{[(2-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
1521467-32-2 95%
1g
$557.0 2023-11-13

Additional information on 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol

Professional Introduction to Compound with CAS No. 1521467-32-2 and Product Name: 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol

Compound with the CAS number 1521467-32-2 and the product name 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and molecular biology research. The presence of both bromo and chloro substituents in the aromatic ring, combined with an amine functional group, makes this molecule a versatile intermediate for synthesizing more complex pharmacophores.

The chemical structure of 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol consists of an ethanol backbone substituted with a phenyl ring that bears both bromine and chlorine atoms at the 2nd and 4th positions, respectively. This arrangement confers specific electronic properties to the molecule, enhancing its reactivity in various organic transformations. The amine group at the ethyl chain further extends its utility as a building block for medicinal chemistry applications.

In recent years, there has been a growing interest in developing novel compounds that exhibit potent biological activity while maintaining favorable pharmacokinetic profiles. The amine-substituted ethanol derivative has emerged as a promising scaffold for designing molecules targeting neurological disorders, inflammatory conditions, and infectious diseases. Its structural motif is particularly relevant in the context of modulating enzyme activity and receptor binding affinity.

One of the most compelling aspects of 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol is its role as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating derivatives that interact with kinases and other protein targets involved in cancer progression. The bromo and chloro substituents facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex heterocyclic frameworks.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies indicate that its rigid aromatic core enhances binding interactions with biological targets by optimizing van der Waals contacts and hydrogen bonding potential. These insights have guided the design of next-generation analogs with improved solubility and metabolic stability.

The pharmaceutical industry has been particularly interested in exploring derivatives of 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol for their potential as antiviral agents. Preliminary investigations suggest that modifications to the ethanol moiety can enhance viral protease inhibition, offering a novel approach to combat emerging infectious diseases. Additionally, its structural features make it a candidate for developing treatments against drug-resistant pathogens.

From a synthetic chemistry perspective, 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol serves as a versatile precursor for generating enantiomerically pure compounds through asymmetric transformations. The chiral center introduced during late-stage functionalization allows for the production of single-enantiomer drugs with enhanced therapeutic efficacy and reduced side effects.

The compound’s relevance extends beyond oncology and infectious diseases; it has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. The ability to modulate neurotransmitter receptor activity makes it an attractive candidate for developing acetylcholinesterase inhibitors and other neuroactive agents.

In conclusion, 2-{(2-bromo-4-chlorophenyl)methylamino}ethan-1-ol (CAS No. 1521467-32-2) represents a cornerstone in modern pharmaceutical research. Its unique structural attributes enable diverse applications across multiple therapeutic areas, underscoring its importance as both a synthetic intermediate and a lead compound for drug development. As research progresses, further exploration of this scaffold is expected to yield innovative treatments addressing unmet medical needs.

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